Research suggests thiourea can improve plant resilience and yield. Studies have shown that exogenous application (applying the compound externally) of thiourea to crops like wheat can:
Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. Its structure consists of a carbon atom bonded to a sulfur atom and two amino groups, making it structurally similar to urea, where the oxygen atom is replaced by sulfur. This substitution leads to significant differences in their chemical properties and reactivity. Thiourea is primarily used as a reagent in organic synthesis and is recognized for its versatility in various
Thiourea exhibits various biological activities, including:
Thiourea can be synthesized through several methods:
Thiourea finds applications across various fields:
Research on thiourea interactions highlights its role in biochemical processes:
Thiourea shares similarities with several compounds but stands out due to its unique sulfur-containing structure. Here are some comparable compounds:
Compound | Structure | Key Features |
---|---|---|
Urea | H₂N−C(=O)−NH₂ | Contains oxygen instead of sulfur; less reactive. |
Dithiocarbamate | R-N=C(S)-S-R' | Contains two sulfur atoms; used as herbicides. |
Thioacetamide | CH₃C(S)NH₂ | Similar reactivity but different functional groups. |
Carbamothioate | R-NH-C(=S)-O | Contains both sulfur and oxygen; used in agricultural applications. |
Thiourea's unique properties stem from its sulfur atom's reactivity, making it a valuable compound in organic synthesis and various industrial applications. Its ability to participate in diverse
Nucleophilic substitution remains the most widely adopted route for thiourea synthesis, leveraging the reactivity of amines with sulfur-containing electrophiles. A breakthrough study demonstrated that urea and Lawesson’s reagent react via a one-step sulfuration process at 75°C for 3.5 hours, achieving a 62.37% yield under optimized conditions (urea:Lawesson’s reagent = 2:1). Fourier transform infrared (FTIR) and X-ray diffraction (XRD) confirmed the product’s thiourea structure, with thermogravimetric analysis (TGA) revealing stability up to 220°C.
Aqueous-phase protocols have gained traction for their environmental and economic benefits. For example, aliphatic primary amines react with carbon disulfide (CS₂) in water to form symmetrical thioureas through a xanthate intermediate, avoiding toxic isothiocyanates. This method produced N,N′-dibutylthiourea in 88% yield at 80°C with a 6.5-minute residence time in continuous-flow systems.
Table 1: Optimal Conditions for Nucleophilic Thiourea Synthesis
Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Urea + Lawesson’s reagent | Toluene | 75 | 3.5 | 62.37 |
Benzylamine + CS₂ | H₂O | 80 | 0.11 | 88 |
Aniline + PhOClS₂O | H₂O | 85 | 12 | 92 |
Continuous-flow (CF) systems enhance reproducibility and scalability for thiourea production. A 2021 study utilized aqueous polysulfide solutions (S₈ + PMDTA) with isocyanides and amines in a T-mixer, achieving 40–90% yields for 15 thiourea derivatives. Key advantages include:
Mechanistic Insight:
The CF process involves:
Lawesson’s reagent (LR, C₁₄H₁₄O₂P₂S₄) enables efficient thionation of solid-supported amides. A 2021 protocol converted Fmoc-protected peptidyl tert-butyl esters to thioamides in toluene at 110°C, followed by TFA cleavage to yield thioureas with >98% purity. LR’s unique dithiophosphine ylide intermediates facilitate selective S/O exchange, particularly for ketones and amides.
Comparative Reactivity (LR vs. P₄S₁₀):
Substrate | LR Yield (%) | P₄S₁₀ Yield (%) |
---|---|---|
Acetophenone | 92 | 78 |
Benzamide | 89 | 65 |
Ethyl acetate | 23 | 15 |
Data sourced from Kayukova et al. (2021)
Chiral thioureas are pivotal in asymmetric catalysis, with trans-1,2-diaminocyclohexane (DACH) and binaphthyl derivatives being common scaffolds. Jacobsen’s team developed a DACH-thiourea catalyst that achieved 94% enantiomeric excess (ee) in acyl-Pictet-Spengler reactions. Key strategies include:
Case Study:
A 2020 synthesis of (-)-tylophorinicine analogs employed Schreiner’s thiourea catalyst to induce C–C bond formation with 87% ee, highlighting applications in anticancer drug development.
Thiourea derivatives enable enantioselective transformations through precise hydrogen-bonding interactions that stabilize transition states and preorganize substrates. The dual N–H bonds in thiourea act as hydrogen-bond donors, activating electrophiles such as carbonyl groups or imines while simultaneously orienting nucleophiles. For instance, in the tetrahydropyranylation of alcohols, Schreiner’s thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) protonates dihydropyran (DHP) to form an oxacarbenium ion, which reacts with alcohols via a Brønsted acid mechanism [2]. This contrasts with traditional hydrogen-bond activation, where thiourea stabilizes anionic intermediates through non-covalent interactions [5].
Substituents on the thiourea backbone critically influence catalytic activity. Electron-withdrawing groups like CF₃ enhance hydrogen-bond donor strength by polarizing the N–H bonds. Infrared spectroscopy and DFT studies reveal that CF₃-substituted diphenylthioureas (4CF-DPTU) favor the trans–trans conformation in solution, enabling two simultaneous hydrogen bonds to substrates [3]. In contrast, unsubstituted diphenylthiourea (0CF-DPTU) adopts a cis–trans conformation, limiting substrate activation. Time-resolved vibrational spectroscopy further shows that hydrogen-bond exchange between thiourea’s N–H groups and carbonyl substrates occurs within picoseconds, with 4CF-DPTU exhibiting faster exchange rates than 0CF-DPTU [3]. This dynamic interaction underpins the superior enantioselectivity of substituted thioureas.
Bifunctional thiourea catalysts integrate hydrogen-bond donation with secondary activation sites, such as tertiary amines, to orchestrate stereoselective bond formations. A landmark example is the cinchona alkaloid-derived thiourea catalyst used in the Michael addition of nitromethane to chalcone [4]. Here, the protonated amine activates the nitromethane nucleophile via deprotonation, while the thiourea moiety hydrogen-bonds to the chalcone carbonyl, aligning the reactants for C–C bond formation.
Density functional theory (DFT) calculations reveal a dual activation pathway where both the thiourea and amine groups participate in transition-state stabilization [4]. The stereoselectivity-determining step involves a six-membered cyclic transition state, with the thiourea’s N–H bond anchoring the electrophile and the amine positioning the nucleophile. This mechanism achieves enantioselectivities exceeding 98% and diastereoselectivities >30:1, consistent with experimental results [4]. Kinetic studies confirm a first-order dependence on catalyst, nucleophile, and electrophile concentrations, underscoring the协同 effect of bifunctional activation.
Thiourea catalysts excel in asymmetric multicomponent reactions (AMCRs), where they mediate concurrent activation of multiple substrates. For example, in Passerini-type reactions, thiourea derivatives facilitate the coupling of aldehydes, isocyanides, and carboxylic acids by activating both the aldehyde (via hydrogen bonding) and the carboxylic acid (via Brønsted acid catalysis) [1]. This dual activation bypasses the need for metal catalysts, enabling one-pot syntheses of complex molecules under mild conditions.
A key advantage of thiourea in AMCRs is its ability to stabilize zwitterionic intermediates. In a three-component Mannich reaction, thiourea’s hydrogen bonds stabilize the imine electrophile while the amine moiety deprotonates the nucleophile, enabling a concerted mechanism [1]. This cooperative activation reduces reaction steps and enhances atom economy. Recent applications include the synthesis of γ-lactams and spirooxindoles, highlighting thiourea’s versatility in constructing stereochemically dense architectures [1].
While urea and thiourea share structural similarities, thiourea’s sulfur atom confers distinct advantages in catalysis. The table below summarizes key differences:
Property | Urea | Thiourea |
---|---|---|
H-bond donor strength | Moderate (N–H δ⁺ ≈ 0.3) | Strong (N–H δ⁺ ≈ 0.5) [3] |
Conformational flexibility | Restricted (planar) | Enhanced (non-planar) [3] |
Solvent interactions | High polarity | Reduced (CF₃ substitution) |
Catalytic turnover | Lower | Higher [1] |
Thiourea’s stronger hydrogen-bond donor capacity arises from sulfur’s polarizability, which enhances N–H bond polarization. Additionally, thiourea’s non-planar conformation allows simultaneous activation of multiple substrates, whereas urea’s rigidity limits cooperative effects [3]. In Brønsted acid catalysis, thiourea derivatives like 4CF-DPTU outperform urea due to their ability to stabilize oxacarbenium ions and anionic intermediates [2]. However, urea remains preferable in highly polar solvents, where its solubility offsets weaker activation.
Irritant;Health Hazard;Environmental Hazard